molecular formula C21H21N5O4S B2582723 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 901755-72-4

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2582723
CAS No.: 901755-72-4
M. Wt: 439.49
InChI Key: VJVPQDMIYFHCLK-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by a [1,2,4]triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy and 2-methyl groups. The sulfur atom at position 5 is linked to an acetamide moiety bearing a 3-methoxyphenyl group. Its molecular formula is C₂₂H₂₂N₄O₄S (molecular weight: 454.50 g/mol). The methoxy groups may enhance solubility and bioavailability, while the acetamide linkage could influence target binding affinity .

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-22-20-15-9-17(29-3)18(30-4)10-16(15)24-21(26(20)25-12)31-11-19(27)23-13-6-5-7-14(8-13)28-2/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPQDMIYFHCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core. Reagents such as hydrazine and aldehydes are often used in this step.

    Substitution Reactions:

    Formation of the Sulfanyl Moiety: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with 3-methoxyphenylacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from triazoloquinazoline structures have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been tested for their ability to inhibit cell growth in human tumor cells with IC50 values indicating potent activity.
  • Case Studies : In a relevant study, derivatives similar to this compound were screened against a panel of cancer cell lines by the National Cancer Institute (NCI), showing high levels of growth inhibition at low concentrations (mean GI50 values around 15.72 µM) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have been reported to exhibit significant antibacterial and antifungal activities.

  • Testing : Compounds were tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives showed low minimum inhibitory concentration (MIC) values, suggesting they could serve as effective antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline core can lead to significant changes in biological activity. For instance:

  • Electron Donating/Withdrawing Groups : The presence of electron-donating groups such as methoxy enhances activity against specific targets, while electron-withdrawing groups may modify the pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analysis

The compound shares structural homology with other triazoloquinazoline and quinazoline derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-methyl, 5-sulfanylacetamide (3-methoxyphenyl) 454.50 Hypothesized GABA modulation (based on structural analogs)
2-ETHYL-8,9-DIMETHOXY-5-[(3-METHYLBENZYL)SULFANYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE (CAS 685108-49-0) [1,2,4]Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-ethyl, 5-sulfanyl (3-methylbenzyl) 394.49 Anticonvulsant activity in rodent models; higher lipophilicity due to benzyl group
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline 2,4-Dioxo, 3-acetamide (2,4-dichlorophenylmethyl) 390.25 Moderate GABA-A receptor affinity; ED₅₀ = 12.5 mg/kg (PTZ-induced seizures in mice)
3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Quinazoline 3-amino-pyrazole, 2-methylphenyl ~400–450 (varies) Anticonvulsant activity with delayed onset (~30 min) in MES and scPTZ models

Key Findings:

Substituent Impact on Activity: The 8,9-dimethoxy groups in the target compound and CAS 685108-49-0 likely enhance blood-brain barrier penetration compared to non-methoxy analogs .

Pharmacodynamic Differences :

  • The dichlorophenylmethyl analog showed direct GABA-A receptor binding (IC₅₀ = 0.8 μM), whereas triazoloquinazoline derivatives like the target compound may act via allosteric modulation .
  • Pyrazole-substituted quinazolines exhibit delayed anticonvulsant effects, suggesting slower metabolic activation compared to sulfanyl-linked triazoloquinazolines.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to CAS 685108-49-0, involving cyclocondensation of thiourea intermediates with haloacetamides . In contrast, dichlorophenylmethyl analogs require multi-step coupling of quinazolinones with dichlorobenzylamines .

Biological Activity

The compound 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a novel triazoloquinazoline derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, cytotoxicity, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N4_4O3_3S
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 901735-99-7

The structure features a triazoloquinazoline core with methoxy and methyl substitutions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes. The presence of the triazoloquinazoline moiety enhances this interaction due to its planar structure.
  • Anti-inflammatory Activity : The compound has been suggested to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various triazoloquinazoline derivatives against cancer cell lines. For instance:

CompoundCell LineIC50_{50} (μM)
16HepG26.29
16HCT-1162.44

These results indicate that the compound exhibits significant cytotoxicity against liver (HepG2) and colorectal (HCT-116) cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds significantly inhibit carrageenan-induced paw edema in animal models, suggesting strong anti-inflammatory properties. For instance:

  • Compound 2e exhibited an anti-inflammatory activity of 53.41%, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have highlighted the therapeutic potential of triazoloquinazoline derivatives:

  • Case Study on HepG2 Cells : A derivative similar to the compound under study was tested for its effects on HepG2 cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
  • Inflammation Model : In a formalin-induced inflammation model, a related compound demonstrated significant reduction in edema and pro-inflammatory cytokine levels, suggesting its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing triazoloquinazoline derivatives like 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between quinazoline precursors and triazole-based intermediates. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reactivity.
  • Catalysts like K₂CO₃ or NaH to deprotonate thiol groups for sulfanyl bond formation .
  • Example: A 39.5% yield was reported for a structurally analogous triazoloquinazoline derivative using cyclopentyl substituents under reflux conditions .

Q. How are triazoloquinazoline derivatives characterized to confirm structural integrity?

  • Methodological Answer : Multimodal analytical techniques are critical:

  • 1H NMR : Assign chemical shifts for methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) to confirm substituent positions.
  • LC-MS : Validate molecular weight (e.g., m/z 409.2 for a related compound with 3-methoxyphenyl groups) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., 72.27% C, 5.16% H, 16.86% N in a derivative with <0.5% deviation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of triazoloquinazoline derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., COMSOL Multiphysics) enable:

  • Reaction Path Prediction : Simulate energy barriers for sulfanyl bond formation to prioritize viable pathways.
  • Condition Screening : Use machine learning to correlate solvent polarity, catalyst loading, and yield outcomes, reducing trial-and-error experimentation .
  • Example: ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40–60% .

Q. What strategies resolve contradictions in biological activity data for triazoloquinazoline analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test against target receptors (e.g., GABAergic systems) to isolate pharmacophore contributions .
  • Crystallography : Resolve steric/electronic conflicts via X-ray diffraction (e.g., a derivative with 3-methoxyphenyl showed planar quinazoline-triage fusion, enhancing π-π stacking in enzyme pockets) .
  • Meta-Analysis : Cross-reference published bioactivity datasets to identify outliers caused by assay variability (e.g., PTZ-induced seizure models vs. in vitro enzyme inhibition) .

Q. How do solvent and catalyst choices impact regioselectivity in triazoloquinazoline sulfanyl bond formation?

  • Methodological Answer :

  • Solvent Effects : DMSO increases nucleophilicity of thiols, favoring C-5 sulfanyl attachment over C-2 in quinazoline cores.
  • Catalyst Screening : NaH generates stronger bases than K₂CO₃, improving reaction rates but risking over-substitution (e.g., dimerization byproducts in 15% of cases) .
  • Case Study : Switching from DMF to DMSO in a cyclopentyl-substituted analog reduced reaction time from 24h to 8h .

Methodological Considerations for Experimental Design

Q. What experimental controls are essential for reproducibility in triazoloquinazoline synthesis?

  • Answer :

  • Moisture Control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of chloroacetyl intermediates.
  • Stoichiometric Precision : Maintain a 1:1 molar ratio of quinazoline to triazole precursors to minimize side reactions.
  • Reference Standards : Include a known triazoloquinazoline (e.g., 5-cyclopentyl-2-(4-fluorophenyl) derivative) as an internal NMR/LC-MS control .

Q. How can researchers validate the electronic effects of methoxy substituents in this compound?

  • Answer :

  • DFT Calculations : Compare HOMO/LUMO distributions of 8,9-dimethoxy vs. non-substituted analogs to predict electron-rich regions for electrophilic attack.
  • Electrochemical Profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with methoxy groups’ electron-donating capacity .

Data Contradiction Analysis

Q. Why do some triazoloquinazoline derivatives exhibit variable bioactivity despite structural similarity?

  • Answer :

  • Lipophilicity Differences : Methoxy groups increase logP values, altering membrane permeability (e.g., a 3-methoxyphenyl analog showed 2x higher cellular uptake than its ethoxy counterpart).
  • Conformational Flexibility : Substituents at C-2 vs. C-5 positions induce steric hindrance, affecting target binding (e.g., C-5 sulfanyl derivatives had 10x higher affinity for kinase inhibitors) .

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